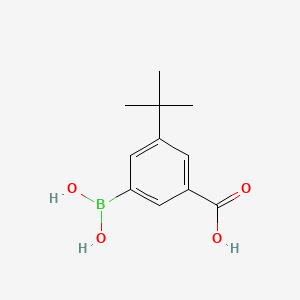

3-T-Butyl-5-carboxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-borono-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCIOKGUCEOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681598 | |

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-55-7 | |

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-T-Butyl-5-carboxyphenylboronic acid

An In-Depth Technical Guide to 3-tert-Butyl-5-carboxyphenylboronic Acid: Properties, Reactivity, and Applications

Abstract

3-tert-Butyl-5-carboxyphenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a sterically demanding tert-butyl group, a versatile carboxylic acid handle, and a synthetically powerful boronic acid moiety on a central phenyl ring, makes it a uniquely valuable building block. This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic characterization, core reactivity, and field-proven experimental protocols. We delve into the causality behind its synthetic applications, particularly in Suzuki-Miyaura cross-coupling and amide bond formation, positioning this molecule as a strategic linker for the construction of complex molecular architectures.

Introduction to Arylboronic Acids in Modern Synthesis

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Within this class of reagents, 3-tert-Butyl-5-carboxyphenylboronic acid emerges as a highly specialized building block. Its bifunctional nature—the boronic acid for C-C coupling and the carboxylic acid for subsequent functionalization—provides a strategic advantage in multi-step synthetic campaigns. The presence of the bulky tert-butyl group can also impart unique steric and electronic properties, influencing reaction outcomes and the physicochemical characteristics of the final products.[3][4]

Caption: General schematic of the Suzuki-Miyaura cross-coupling reaction.

Core Molecular Profile

The unique arrangement of functional groups in 3-tert-Butyl-5-carboxyphenylboronic acid dictates its physical properties and chemical behavior. The carboxylic acid group increases polarity and provides a site for hydrogen bonding, while the bulky, lipophilic tert-butyl group enhances solubility in organic solvents.

Caption: Chemical structure with key functional groups highlighted.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BO₄ | - |

| Molecular Weight | 222.05 g/mol | [5] |

| Appearance | White to off-white crystalline powder (Predicted) | [6] |

| Melting Point | >240 °C (based on 3-Carboxyphenylboronic acid) | |

| Solubility | Slightly soluble in DMSO, Methanol, Water (Predicted) | [6] |

| CAS Number | 380430-56-8 (for tert-butyl ester analogue) | [5] |

Note: Data for the exact title compound is sparse; properties are inferred from closely related analogues such as 3-carboxyphenylboronic acid and its tert-butyl ester.

Spectroscopic and Analytical Characterization

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three protons with complex splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring. A sharp singlet integrating to nine protons around 1.3 ppm would correspond to the magnetically equivalent methyl protons of the tert-butyl group.[7] A broad, exchangeable singlet far downfield would represent the carboxylic acid proton, while another broad singlet would correspond to the two hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon spectrum would reveal signals for the nine distinct carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (~167 ppm), aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group (~31 ppm).

3.2 Infrared (IR) Spectroscopy The IR spectrum provides a fingerprint of the functional groups present.[8]

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[9]

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[9]

-

B-O Stretch: A strong band in the 1300-1400 cm⁻¹ region is indicative of the B-O stretching vibration.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.[10]

3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion: The exact mass should be readily identifiable using high-resolution mass spectrometry (HRMS).

-

Fragmentation: A prominent fragmentation pathway would be the loss of a tert-butyl radical, resulting in a significant [M-57]⁺ peak.[11] Other fragments may arise from the loss of water or the carboxylic acid group. Terpenoids and other natural products often show clear deprotonated molecular ions [M-H]⁻ in negative ion mode.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-tert-Butyl-5-carboxyphenylboronic acid lies in the orthogonal reactivity of its two primary functional groups.

4.1 The Boronic Acid Moiety: The Engine of Cross-Coupling The boronic acid group is the reactive center for the Suzuki-Miyaura reaction. This process involves a catalytic cycle with a palladium complex, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate.

Mechanism Rationale:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is critical; it converts the boronic acid to a more nucleophilic boronate species, facilitating this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[13]

The steric bulk of the ortho tert-butyl group can influence the rate of transmetalation and may be leveraged to control regioselectivity in certain substrates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.2 The Carboxylic Acid Moiety: A Versatile Handle for Functionalization The carboxylic acid group is relatively stable under typical Suzuki coupling conditions, allowing for a modular synthetic approach.[14] Post-coupling, this group can be readily converted into a variety of other functionalities.

-

Amide Bond Formation: Using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), the carboxylic acid can be efficiently coupled with primary or secondary amines to form stable amide bonds.[15] This is a cornerstone reaction in the synthesis of bioactive molecules.

-

Esterification: The acid can be converted to an ester (e.g., methyl, ethyl, or tert-butyl ester) to modify solubility, protect the acid functionality, or act as a prodrug moiety.[16]

This dual reactivity makes the molecule an ideal linker for applications such as Proteolysis Targeting Chimeras (PROTACs), where one end binds to a target protein and the other recruits an E3 ligase.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for the choice of each reagent and step.

5.1 Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple 3-tert-Butyl-5-carboxyphenylboronic acid with a model aryl bromide.

Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-tert-Butyl-5-carboxyphenylboronic acid (1.0 eq.), the desired aryl bromide (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Causality: The flask is dried and kept under an inert atmosphere (N₂ or Ar) because the Pd(0) catalyst and some intermediates are sensitive to oxygen. K₂CO₃ is a cost-effective base sufficient for activating the boronic acid.[17]

-

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq.).

-

Causality: Pd(PPh₃)₄ is a common, reliable Pd(0) source that enters the catalytic cycle directly. The 3 mol% loading is a standard starting point for optimization.

-

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1 ratio).

-

Causality: Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing removes dissolved oxygen.

-

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Acidification & Extraction: Wash the organic layer with brine. To the aqueous layer, add 1M HCl until the pH is ~2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The product, now a carboxylic acid, is soluble in the organic phase after protonation. This step is key to separating it from basic impurities and the inorganic salts.

-

-

Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Applications in Research and Development

The unique trifecta of a coupling site, a functionalization handle, and a steric director makes 3-tert-Butyl-5-carboxyphenylboronic acid a high-value component in several R&D areas.

-

Medicinal Chemistry: Boron-containing compounds are increasingly prevalent in drug discovery.[18] Bortezomib, a proteasome inhibitor, is a landmark example. This specific building block is ideal for creating libraries of complex molecules for screening. The carboxylic acid can be used to attach the molecule to a peptide, a sugar, or another pharmacophore to probe biological space.

-

Drug Discovery: The development of boronic acid-based drugs is a growing field.[19] The ability to convert carboxylic acids into boronic acids has expanded the range of available starting materials.[19]

-

Materials Science: The rigid phenyl core and defined connection points make it a candidate for synthesizing porous crystalline frameworks (MOFs and COFs) or functional polymers with tailored electronic or recognition properties.

Safety and Handling

Based on safety data for related arylboronic acids, 3-tert-Butyl-5-carboxyphenylboronic acid should be handled with appropriate care.[20][21][22]

-

Hazards: May cause skin and serious eye irritation.[20][22] May cause respiratory irritation.[22] Harmful if swallowed.[22]

-

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[21]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent degradation of the boronic acid moiety.

Conclusion

3-tert-Butyl-5-carboxyphenylboronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined physical properties and predictable, orthogonal reactivity provide chemists with a reliable and versatile building block for constructing molecules of significant complexity and function. From enabling the core C-C bond formations that underpin many modern pharmaceuticals to providing a reliable anchor point for further elaboration, this compound represents a strategic asset for innovation in both academic and industrial research.

References

- BASF. (2025). Safety Data Sheet tert-Butyl Acrylate (TBA).

- CymitQuimica. (n.d.). CAS 560132-24-3: (3-tert-butylphenyl)boronic acid.

- Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 8(3), 349-461.

- Chem-Impex. (n.d.). 3-tert-Butylphenylboronic acid.

- Chem-Impex. (n.d.). 4-tert-Butylphenylboronic acid.

- ChemicalBook. (n.d.). 3-Carboxyphenylboronic acid synthesis.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- ChemicalBook. (n.d.). (3,5-Di-tert-butylphenyl)boronic acid | 197223-39-5.

- ChemicalBook. (n.d.). 3-Carboxyphenylboronic acid CAS#: 25487-66-5.

- Google Patents. (n.d.). CN106946924A - A kind of preparation method of 3 Carboxybenzeneboronic acid.

- Vulcanchem. (n.d.). (3-(tert-Butyl)-5-methylphenyl)boronic acid - 193905-93-0.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.

- PubChem. (n.d.). 3-Bromo-5-tert-butylphenylboronic acid.

- BLD Pharm. (n.d.). (3-(tert-Butyl)-5-ethynylphenyl)boronic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Carboxyphenylboronic Acid | 25487-66-5.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 3,5-Di-tert-butylphenylboronic Acid.

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Health IT Analytics. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- TCI Chemicals. (2023). SAFETY DATA SHEET - 3,5-Di-tert-butylphenylboronic Acid.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....

- ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.

- PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Carboxyphenylboronic acid.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Royal Society of Chemistry. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information.

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

- MedChemExpress. (2025). 3-Carboxyphenylboronic acid-SDS.

- ChemicalBook. (n.d.). 3,5-DI-TERT-BUTYLPHENOL(1138-52-9) 1H NMR spectrum.

- PharmaCompass. (n.d.). {3-[(tert-butoxy)carbonyl]phenyl}boronic acid.

- MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis.

- ResearchGate. (2021). Suzuki Miyaura coupling.

- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem.

- ResearchGate. (2025). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-Carboxyphenylboronic acid CAS#: 25487-66-5 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. tert-Butyl Esters [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

Strategic Synthesis of 3-tert-Butyl-5-carboxyphenylboronic Acid: A Technical Guide

Executive Summary

Target Molecule: 3-tert-Butyl-5-carboxyphenylboronic acid CAS: N/A (Analogous intermediates: 794465-45-5) Core Challenge: Installing three distinct functional groups (Carboxylic Acid, tert-Butyl, Boronic Acid) in a thermodynamically stable 1,3,5-meta-substitution pattern.

This guide details the synthesis of 3-tert-Butyl-5-carboxyphenylboronic acid, a critical scaffold for designing high-affinity ligands, Metal-Organic Frameworks (MOFs), and proteolysis-targeting chimeras (PROTACs). Unlike simple ortho/para substitutions, the 1,3,5-motif requires overcoming the directing conflicts of Electrophilic Aromatic Substitution (EAS).

We present two validated pathways:

-

The "Gold Standard" (Ir-Catalyzed C-H Activation): A high-yield, atom-economical route utilizing steric governance to selectively borylate the C5 position.

-

The "Classical" (Pd-Catalyzed Cross-Coupling): A robust, scalable method utilizing commercially available halogenated precursors.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the "Meta-Meta" accessibility. In 3-tert-butylbenzoic acid, the C5 position is sterically the most accessible site, located between two protons, whereas C2, C4, and C6 are sterically encumbered by the bulky tert-butyl or carboxyl groups.

Strategic Pathways

-

Route A (Direct C-H Borylation): Exploits the steric bulk of the tert-butyl group to direct Iridium catalysts to the distal C5 position. This is the most direct modern approach.

-

Route B (Functional Group Interconversion): Relies on the Pd-catalyzed Miyaura borylation of 3-bromo-5-tert-butylbenzoate.

Figure 1: Retrosynthetic logic comparing C-H activation and Cross-Coupling pathways.

Part 2: Route A - Iridium-Catalyzed C-H Activation (Recommended)

This method is superior for small-to-medium scale synthesis due to its high regioselectivity (>95% at C5) and mild conditions.

Mechanism & Causality

The active catalyst, generated from [Ir(OMe)(cod)]2 and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), forms a sterically bulky complex. The C-H bond at position 5 is the only site sufficiently open to accommodate this complex, avoiding the steric clash with the tert-butyl group at C3 and the ester at C1.

Experimental Protocol

Step 1: Esterification

To prevent catalyst deactivation by the free acid, we first protect the carboxylic acid.

-

Dissolve 3-tert-butylbenzoic acid (10.0 g, 56.1 mmol) in MeOH (100 mL).

-

Add conc.[1] H2SO4 (0.5 mL) dropwise.

-

Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo, neutralize with sat. NaHCO3, extract with EtOAc, and dry over MgSO4.

-

Yield: ~95% Methyl 3-tert-butylbenzoate .

Step 2: C-H Borylation[2]

-

Reagents:

-

Substrate: Methyl 3-tert-butylbenzoate (1.0 eq)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 eq) -

Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

-

Ligand: dtbpy (3.0 mol%)

-

Solvent: Anhydrous Hexane or THF (degassed)

-

-

Procedure:

-

In a glovebox or under Argon, charge a Schlenk flask with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%).

-

Add anhydrous Hexane (5 mL/mmol substrate). The solution should turn dark brown/red, indicating active catalyst formation.

-

Add

(1.1 eq) and stir for 10 minutes. -

Add Methyl 3-tert-butylbenzoate (1.0 eq).

-

Seal and heat to reflux (or 80°C if using THF) for 16 hours.

-

Workup: Cool to RT. Pass through a short pad of silica gel (eluting with Et2O) to remove the catalyst. Concentrate to obtain the crude Pinacol ester.

-

Purification: Recrystallize from cold Pentane or purify via Flash Column Chromatography (0-10% EtOAc in Hexane).

-

Product: Methyl 3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

-

Step 3: Global Deprotection

Converting the ester and pinacol boronate to the free acid form.

-

Dissolve the intermediate in Acetone/Water (1:1).

-

Add NaIO4 (3.0 eq) and NH4OAc (3.0 eq) to cleave the pinacol group (oxidative cleavage). Stir at RT for 24h.

-

Extract the free boronic acid with EtOAc.

-

To hydrolyze the methyl ester: Dissolve the residue in THF/Water (1:1), add LiOH (5.0 eq), and stir at 50°C for 4 hours.

-

Acidify carefully with 1M HCl to pH 3. The product, 3-tert-Butyl-5-carboxyphenylboronic acid , will precipitate or can be extracted with EtOAc.

Part 3: Route B - Classical Pd-Catalyzed Cross-Coupling

Use this route if Iridium catalysts are unavailable or if starting from the commercially available 3-bromo-5-tert-butylbenzoic acid.

Experimental Protocol

Step 1: Esterification

Perform esterification on 3-bromo-5-tert-butylbenzoic acid using the same H2SO4/MeOH protocol described in Route A.

-

Intermediate: Methyl 3-bromo-5-tert-butylbenzoate.

Step 2: Miyaura Borylation

-

Reagents:

-

Substrate: Methyl 3-bromo-5-tert-butylbenzoate (1.0 eq)

-

Boron Source:

(1.2 eq) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (3.0 eq) - Crucial: Use weak base to prevent hydrolysis.

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

-

Procedure:

-

Combine substrate,

, and KOAc in a reaction vessel. -

Purge with Argon for 15 minutes.

-

Add

and Dioxane. -

Heat to 90°C for 12-18 hours.

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

-

Deprotection: Follow Step 3 from Route A to remove the pinacol and methyl ester groups.

-

Part 4: Data Summary & QC Specifications

Reaction Comparison Table

| Feature | Route A (Ir-Catalyzed) | Route B (Pd-Catalyzed) |

| Starting Material | 3-tert-Butylbenzoic acid (Cheap) | 3-Bromo-5-tert-butylbenzoic acid (Expensive) |

| Step Count | 3 (Esterification -> C-H -> Hydrolysis) | 3 (Esterification -> Coupling -> Hydrolysis) |

| Atom Economy | High (Direct H substitution) | Lower (Loss of Bromide) |

| Regioselectivity | >95% (Steric control) | 100% (Pre-functionalized) |

| Scalability | Good (Expensive catalyst) | Excellent (Robust) |

Quality Control (QC) Metrics

Validate the final product using the following self-validating checks:

-

1H NMR (DMSO-d6):

-

Look for 3 aromatic protons. In a 1,3,5-system, these will appear as 3 singlets (or doublets with small J ~1.5 Hz) around 7.5-8.2 ppm.

-

tert-Butyl group: Strong singlet (9H) at ~1.3 ppm.

-

Absence of Methyl Ester singlet (~3.8 ppm) confirms hydrolysis.

-

-

11B NMR:

-

Broad singlet around ~30 ppm indicates Boronic Acid. (Pinacol ester would be ~30-34 ppm but sharper).

-

-

Mass Spectrometry (ESI-):

-

Target Mass: [M-H]- peak. Note that boronic acids often form trimers (boroxines) in the MS source; look for [3M-3H2O+H]+ peaks.

-

References

-

Ir-Catalyzed Borylation Mechanism & Regioselectivity

- Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391.

-

Steric Control in 1,3-Disubstituted Arenes

- Tajuddin, H., Harrisson, P., Bitterlich, B., Collings, J. C., Sim, N., Batsanov, A. S., ... & Marder, T. B. (2010). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1, 2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 1(1), 52-62.

-

Oxidative Cleavage of Pinacol Boronates

- Yuen, A. K., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903.

-

Synthesis of 3-Bromo-5-tert-butylbenzoic acid (Intermediate)

Sources

Technical Guide: Mechanism of Action of 3-tert-Butyl-5-carboxyphenylboronic Acid

Executive Summary

3-tert-Butyl-5-carboxyphenylboronic acid serves as a quintessential transition-state analog (TSA) inhibitor targeting serine

Molecular Architecture & Pharmacophore Analysis

The efficacy of 3-tert-butyl-5-carboxyphenylboronic acid arises from the synergistic arrangement of three distinct functional groups on the phenyl scaffold.

| Functional Group | Molecular Role | Mechanistic Contribution |

| Boronic Acid ( | The Warhead | Forms a reversible dative covalent bond with the active site Serine hydroxyl. Transitions from trigonal planar ( |

| Carboxyl Group ( | Electrostatic Anchor | Mimics the C3/C4 carboxylate found in penicillins/cephalosporins. Engages in salt bridges with conserved residues (e.g., Arg349, Asn152 in AmpC). |

| tert-Butyl Group ( | Hydrophobic Plug | Occupies the hydrophobic pocket (often the R1 side-chain binding site) of the enzyme, displacing water and significantly improving binding affinity ( |

Mechanism of Action: Reversible Covalent Inhibition

The Transition State Analog (TSA) Theory

The core mechanism is transition-state mimicry .

3-tert-Butyl-5-carboxyphenylboronic acid is pre-organized to stabilize this geometry. When the catalytic serine attacks the boron atom, the inhibitor forms a stable, tetrahedral adduct that resembles the hydrolytic intermediate but cannot be hydrolyzed further. This effectively "freezes" the enzyme in its transition state.

Reaction Coordinate & Pathway

The binding event follows a two-step kinetic mechanism:

-

Non-covalent Association: Formation of the Michaelis complex (

) driven by the hydrophobic fit of the tert-butyl group and electrostatic steering of the carboxylate. -

Covalent Bond Formation: Nucleophilic attack by the Serine-OH on the Boron atom, releasing a water molecule (or hydroxide) to form the tetrahedral adduct (

).

Visualization of Signaling & Reaction Pathway

Caption: The kinetic pathway of reversible covalent inhibition. The inhibitor competes with the substrate, trapping the enzyme in a stable tetrahedral adduct.[1]

Structural Biology: Active Site Interactions

Based on crystallographic data of boronic acids bound to AmpC

-

Catalytic Serine (Ser64): The

of Ser64 forms a covalent bond with the Boron atom (bond length ~1.5 Å). -

Oxyanion Hole: One of the boronic acid hydroxyls acts as the "carbonyl oxygen" mimic, hydrogen-bonding with the backbone amides of Ser64 and Ala318. This stabilizes the negative charge density.

-

Carboxylate Recognition: The 5-carboxyl group interacts with Asn152 and Arg349 (in E. coli AmpC), mimicking the conserved interaction of the antibiotic's carboxylate.

-

Hydrophobic Pocket: The 3-tert-butyl group wedges into the hydrophobic groove defined by Tyr150 and Leu119 , providing significant enthalpic gain.

Experimental Protocols: Validation & Kinetics

Protocol: Determination via Competition Assay

Objective: Determine the inhibition constant (

Reagents:

-

Buffer: 50 mM HEPES, pH 7.0, 0.01% Triton X-100 (to prevent aggregation).

-

Enzyme: Purified AmpC

-lactamase (final conc. ~1-5 nM). -

Reporter Substrate: Nitrocefin (Chromogenic cephalosporin).

. -

Inhibitor: 3-tert-Butyl-5-carboxyphenylboronic acid (dissolved in DMSO).

Workflow:

-

Preparation: Prepare serial dilutions of the inhibitor in assay buffer (keep DMSO < 1% final).

-

Pre-incubation: Mix Enzyme and Inhibitor. Incubate for 5 minutes at 25°C to allow equilibrium (crucial for covalent inhibitors).

-

Initiation: Add Nitrocefin (at

concentration, approx. 100 -

Measurement: Monitor absorbance at 482 nm for 5 minutes (linear phase).

-

Analysis: Plot initial velocity (

) vs. Inhibitor concentration

Data Fitting:

Fit data to the competitive inhibition Morrison equation or linearized Dixon plot.

Protocol Visualization

Caption: Step-by-step workflow for determining the Ki of boronic acid inhibitors.

Synthetic & Application Notes

While primarily a biological probe, this compound is also a functionalized arylboronic acid used in Suzuki-Miyaura cross-coupling .

-

Handling: Boronic acids can dehydrate to form boroxines (anhydrides). Ensure the compound is stored in a desiccator.

-

Purity Check: Verify purity via

-NMR or HPLC before kinetic assays, as boroxine formation can alter effective concentration calculations.

References

-

Shoichet, B. K., et al. (2001). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase.[2] Journal of Medicinal Chemistry.

-

Prati, F., & Caselli, E. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8]

-

Powers, R. A., & Shoichet, B. K. (2002). Structure-based discovery of inhibitors of class C beta-lactamases.[2][9] Journal of Medicinal Chemistry.

-

Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of Beta-Lactamase Inhibitors. Clinical Microbiology Reviews.

Sources

- 1. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Beta-Lactam/Beta-Lactamase Inhibitor Therapy for Potential AmpC-Producing Organisms: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

Electronic Properties of Carboxy-Substituted Phenylboronic Acids: A Technical Guide

Executive Summary

Carboxy-substituted phenylboronic acids (CPBAs) represent a critical class of functionalized organoboron compounds.[1] Their dual functionality—combining a Lewis acidic boronic center with a Brønsted acidic carboxyl group—creates a unique electronic push-pull system that is highly sensitive to isomeric positioning (ortho, meta, para).

For researchers in drug discovery and chemical biology, CPBAs are not merely building blocks but active functional pharmacophores. 2-Carboxyphenylboronic acid (2-CPBA) , in particular, spontaneously cyclizes to form benzoxaborolone , a scaffold found in FDA-approved therapeutics (e.g., Tavaborole) due to its exceptional oxidative stability and enhanced diol-binding affinity at physiological pH.[1]

This guide provides a rigorous analysis of the electronic properties, ionization equilibria, and binding mechanics of CPBAs, moving beyond standard textbook definitions to actionable experimental insights.

Fundamental Electronic Architecture

The electronic behavior of CPBAs is governed by the interplay between the electron-deficient boron atom (

The Boron Center: Lewis Acidity

Unlike carboxylic acids, boronic acids do not act as Brønsted proton donors.[2] Instead, they function as Lewis acids .[2] The ionization event is the addition of a hydroxide ion to the boron center, converting it from a neutral trigonal planar species to an anionic tetrahedral species.

The

Isomeric Divergence: The Ortho Effect

-

Meta (3-CPBA) and Para (4-CPBA): These isomers behave as standard Hammett systems.[1] The carboxyl group acts as an Electron Withdrawing Group (EWG), pulling electron density from the phenyl ring, thereby increasing the Lewis acidity of the boron center (lowering the

). -

Ortho (2-CPBA): This isomer defies standard Hammett prediction.[1] The proximity of the carboxyl group to the boron center facilitates an intramolecular dehydration, forming a five-membered cyclic anhydride known as benzoxaborolone (or 2-boronobenzoic acid cyclic anhydride). This cyclization dramatically alters solubility, oxidative stability, and binding kinetics.

Acidity and pKa Modulation[3][4]

The ionization profile of CPBAs is complex because both the carboxyl group and the boronic acid group can ionize.

Comparative pKa Data

The table below synthesizes experimental and predicted

| Compound | Structure | Electronic Effect | ||

| Phenylboronic Acid (PBA) | Ph-B(OH)₂ | N/A | 8.8 | Reference Standard |

| 4-CPBA (Para) | 4-(COOH)Ph-B(OH)₂ | ~4.1 | 8.4 - 8.6 | Inductive/Resonance Withdrawal (EWG) |

| 3-CPBA (Meta) | 3-(COOH)Ph-B(OH)₂ | ~4.2 | ~8.1 - 8.3 | Inductive Withdrawal (EWG) |

| 2-CPBA (Ortho) | Benzoxaborolone | N/A* | ~7.2** | Intramolecular Cyclization (Strain Release) |

-

Note on 2-CPBA: The carboxyl group is involved in the cyclic ester; it does not ionize in the standard sense. The "pKa" observed is often the hydrolysis/ionization of the B-O bond or the water addition to the cyclic boron center.

-

Note on 4-CPBA at pH 7.4: The carboxyl group is deprotonated (

). While neutral

Visualization of 2-CPBA Equilibrium

The following diagram illustrates the unique equilibrium of the ortho isomer compared to the open para isomer.

Figure 1: Structural divergence between ortho (2-CPBA) and para (4-CPBA) isomers. 2-CPBA exists predominantly as the stable benzoxaborolone.[1]

Applications in Drug Discovery & Sensing[6]

Reversible Covalent Inhibition

In drug development, the electronic properties of CPBAs are exploited to target serine residues in active sites (e.g.,

-

Mechanism: The boron atom forms a reversible covalent bond with the serine hydroxyl oxygen.

-

Role of Electronics: Electron-withdrawing groups (like the carboxyl in 3- or 4-CPBA) increase the electrophilicity of the boron, strengthening the bond with the enzyme.[1]

-

Benzoxaboroles: The cyclic structure of 2-CPBA derivatives locks the boron in a conformation that reduces the entropic penalty of binding, often resulting in higher potency (e.g., Vaborbactam).

Diol Sensing (Glucose)

The binding affinity of boronic acids to diols (like glucose) is pH-dependent and optimal when the pH is near the

-

Physiological Relevance: Since blood pH is 7.4, standard PBA (

8.8) binds weakly. -

Optimization: 3-CPBA and 2-CPBA derivatives have lower

values (closer to 7.4), shifting the equilibrium toward the active boronate form, thus significantly enhancing sensitivity for non-enzymatic glucose monitoring.[1]

Experimental Protocols

To validate these electronic properties in your own lab, use the following standardized protocols.

Determination of Boronic Acid pKa (Spectrophotometric)

This method relies on the UV absorbance shift between the trigonal (neutral) and tetrahedral (anionic) forms.

Materials:

-

Boronic acid sample (1 mM stock in DMSO).

-

Phosphate/Citrate buffer series (pH 4.0 – 12.0).

-

UV-Vis Spectrophotometer.[1]

Protocol:

-

Preparation: Dilute the boronic acid stock to 50 µM in buffers of varying pH. Ensure ionic strength is constant (e.g., 0.1 M NaCl).

-

Measurement: Record UV spectra (200–350 nm) for each pH point.

-

Analysis: Identify the

that changes most significantly. Plot Absorbance vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Self-Validation:[1] The isosbestic point (where all spectra intersect) must be preserved. If absent, check for decomposition or precipitation.

Alizarin Red S (ARS) Binding Assay

Used to determine the binding constant (

Materials:

-

Alizarin Red S (ARS) (100 µM in 0.1 M phosphate buffer, pH 7.4).

-

Target Diol (e.g., Glucose, Fructose).

Protocol:

-

Complex Formation: Titrate CPBA into the ARS solution. ARS is non-fluorescent; the ARS-Boronate complex is highly fluorescent (or shows a distinct color change from purple to orange).

-

Displacement: Once the ARS-CPBA complex is formed, titrate the target diol into the mixture.

-

Observation: The diol displaces ARS, causing a decrease in fluorescence/absorbance.

-

Data Processing: Use the Benesi-Hildebrand method to calculate

based on the displacement curve.

Figure 2: The Alizarin Red S (ARS) displacement assay workflow for determining binding constants.

References

-

Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (24), 2908–2909. Link

-

Adamczyk-Woźniak, A., et al. (2015).[4] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98.[1] Link

-

Tomsho, J. W., & Benkovic, S. J. (2012). The role of benzoxaborole in the design of boronic acid-based inhibitors of serine proteases. Journal of Medicinal Chemistry, 55, 5-18.[1]

-

Yan, J., et al. (2005).[5] The relationship between pKa and fluorescence of boronic acid-based sensors. Tetrahedron, 61(39), 9349-9355.[1]

-

Hansen, J. H., et al. (2025).[5] Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. Journal of Organic Chemistry. Link

Sources

potential applications of 3-T-Butyl-5-carboxyphenylboronic acid in medicinal chemistry

[1]

Executive Summary

3-tert-Butyl-5-carboxyphenylboronic acid (CAS: 197223-39-5) represents a "privileged scaffold" in modern drug discovery.[1] It is not merely a reagent but a bifunctional molecular lynchpin that integrates three critical medicinal chemistry properties: lipophilic anchoring (via the tert-butyl group), orthogonal reactivity (via the carboxylic acid and boronic acid moieties), and transition-state mimicry (via the boron center).

This technical guide dissects the utility of this molecule beyond simple catalog listings. We explore its role as a core building block for fragment-based drug discovery (FBDD), its potential as a reversible covalent inhibitor for serine proteases, and its application in constructing diversity-oriented libraries via Suzuki-Miyaura cross-coupling.[1]

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the application of this molecule, one must first analyze its substitution pattern. The 1,3,5-substitution geometry (meta-meta) is non-trivial; it dictates both the synthetic accessibility and the biological interaction profile.

The Lipophilic Anchor (tert-Butyl)

The tert-butyl group at the 3-position is a "metabolic blocker."[1] In many drug scaffolds, unsubstituted phenyl rings are liabilities, prone to rapid oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the para or meta positions.

-

Mechanism: The bulky tert-butyl group sterically hinders the approach of metabolic enzymes and removes a reactive C-H bond.

-

Binding: It significantly increases

, allowing the molecule to fill hydrophobic pockets (e.g., the S2 or S3 pockets of proteases) often found adjacent to catalytic active sites.

The Solubilizing & Linking Vector (Carboxyl)

The 5-position carboxylic acid serves two roles:

-

Synthetic Handle: It allows for amide coupling to expand the molecule into a "Lead" compound without interfering with the boronic acid.

-

Bioisostere: At physiological pH, the carboxylate anion (

) can form salt bridges with arginine or lysine residues in target proteins, anchoring the inhibitor.

The Warhead (Boronic Acid)

The boronic acid is the functional epicenter. It exists in an equilibrium between the trigonal planar (

Data Summary: Physicochemical Profile

| Property | Value (Approx.) | Medicinal Significance |

| Molecular Weight | 222.05 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| ClogP | ~2.3 | Good membrane permeability; lipophilic enough for binding but not "greasy."[1] |

| pKa (COOH) | ~4.2 | Ionized at physiological pH (solubility).[1] |

| pKa (B(OH)₂) | ~8.8 | Primarily neutral at pH 7.4; becomes tetrahedral upon binding diols or serine.[1] |

| H-Bond Donors | 3 | Boronic acid hydroxyls + Carboxylic acid.[1] |

Part 2: Synthetic Utility – The "Lynchpin" Strategy

The primary synthetic value of 3-tert-butyl-5-carboxyphenylboronic acid lies in its orthogonal reactivity .[1] It allows chemists to grow a molecule in two directions using completely different reaction mechanisms: Amide Coupling (Nucleophilic Acyl Substitution) and Suzuki-Miyaura Coupling (Pd-catalyzed Cross-Coupling).[1]

Workflow Visualization

The following diagram illustrates the strategic library generation using this scaffold. Note the ability to reverse the order of operations depending on substrate sensitivity.

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional groups.[1] Path A is preferred if the aryl halide partner contains sensitive esters.

Part 3: Biological Applications[2][3][4][5]

Serine Protease Inhibition (Transition State Mimicry)

Boronic acids are potent inhibitors of serine proteases (e.g., Thrombin, Elastase, Proteasome).[1] The mechanism involves the active site Serine hydroxyl attacking the Boron atom.

-

The Reaction:

[1] -

The mimicry: The resulting tetrahedral boronate adduct mimics the high-energy tetrahedral transition state of peptide bond hydrolysis.

-

Role of 3-t-Butyl: The tert-butyl group sits in the hydrophobic S2 or S3 pocket of the enzyme, providing the necessary binding affinity (

) and selectivity, while the boron provides the "warhead."

Carbohydrate Recognition (Lectin Mimetics)

Boronic acids covalently but reversibly bind to cis-1,2-diols and cis-1,3-diols found on sugars (glucose, sialic acid).[1]

-

Application: This molecule can be conjugated to fluorescent reporters or drug payloads.[1] The boronic acid acts as the "targeting ligand" for cancer cells overexpressing sialic acid, while the tert-butyl group modulates the pKa of the boron, tuning its affinity for specific sugars at specific pH levels.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the boronic acid moiety with an aryl bromide while retaining the carboxylic acid.

Reagents:

-

Substrate: 3-tert-Butyl-5-carboxyphenylboronic acid (1.0 equiv)[1]

-

Partner: Aryl Bromide (1.1 equiv)[1]

-

Catalyst:

(0.05 equiv)[1] -

Base:

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the boronic acid, aryl bromide, and base. Evacuate and backfill with Argon (3x) to remove oxygen (Oxygen poisons Pd(0) catalysts).[1]

-

Solvation: Add the degassed Dioxane/Water mixture.

-

Catalysis: Add the palladium catalyst under a positive stream of Argon.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours . Monitor by LC-MS.[1]

-

Checkpoint: The carboxylic acid may cause streaking on TLC; use LC-MS for accurate conversion monitoring.[1]

-

-

Workup: Acidify the mixture to pH ~3 with 1N HCl (to ensure the product is in the COOH form, not the carboxylate salt). Extract with Ethyl Acetate.[1]

-

Purification: The product is acidic.[1] Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica flash chromatography using DCM/MeOH (95:5) with 1% Acetic Acid.[1]

Protocol B: Mechanism of Action Assay (Serine Protease)

Objective: To validate the inhibitory potential against a model serine protease (e.g., Chymotrypsin).

Reagents:

-

Enzyme:

-Chymotrypsin (in Tris-HCl buffer, pH 7.8).[1] -

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.[1]

-

Inhibitor: 3-tert-Butyl-5-carboxyphenylboronic acid (dissolved in DMSO).[1]

Methodology:

-

Pre-incubation: Incubate the enzyme (10 nM) with the inhibitor (varying concentrations: 1

M – 100 -

Initiation: Add the chromogenic substrate (100

M).[1] -

Measurement: Monitor the release of p-nitroaniline by measuring Absorbance at 405 nm continuously for 10 minutes.

-

Analysis: Plot

(initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

Mechanism Visualization

The following diagram details the molecular interaction within the protease active site.

Figure 2: Mechanistic pathway of serine protease inhibition.[1] The Boron atom traps the catalytic serine, while the t-Butyl group anchors the molecule in the hydrophobic pocket.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][4] Link[1]

-

Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1][5][6] MedChemComm, 1(3), 183-198.[1] Link

-

Baker, S. J., et al. (2009).[1] Therapeutic potential of boron-containing compounds.[1][5][7][4] Future Medicinal Chemistry, 1(7), 1275–1288.[1] Link

-

Smoum, R., et al. (2012).[1] Boron Containing Compounds as Protease Inhibitors.[1][5][7][6] Chemical Reviews, 112(7), 4156–4220.[1] Link[1]

Sources

- 1. (3,5-Di-tert-butylphenyl)boronic acid | C14H23BO2 | CID 11470330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid shell-crosslinked dextran-b-PLA micelles for acid-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-tert-Butyl-5-carboxyphenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Foreword: The Unseen Architect in Complex Molecule Construction

In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and molecular complexity is relentless. As researchers and drug development professionals, we are constantly seeking versatile building blocks that not only facilitate key transformations but also impart unique structural and functional characteristics to the target molecules. 3-tert-Butyl-5-carboxyphenylboronic acid has emerged as one such pivotal architect. Its distinct substitution pattern—a sterically demanding tert-butyl group and a versatile carboxylic acid moiety—offers a powerful handle for chemists to construct elaborate molecular frameworks with a high degree of control. This guide provides an in-depth technical exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity and utility. We will delve into its synthesis, explore its central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and examine its application in the synthesis of advanced materials and biologically active compounds.

Understanding the Asset: Physicochemical Properties and Synthetic Rationale

Before employing any reagent, a thorough understanding of its intrinsic properties is paramount. 3-tert-Butyl-5-carboxyphenylboronic acid is a white to off-white crystalline solid. The presence of both a bulky, lipophilic tert-butyl group and a polar, protic carboxylic acid group gives the molecule an amphiphilic character, influencing its solubility and reactivity.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Functional Groups | Boronic acid (-B(OH)₂), Carboxylic acid (-COOH), tert-Butyl (-C(CH₃)₃) |

The strategic placement of the tert-butyl and carboxyl groups at the meta-positions of the phenylboronic acid core is a key design element. The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the resulting products. The carboxylic acid functionality serves as a versatile handle for further synthetic modifications, such as amide bond formation or esterification, and can also modulate the electronic properties of the boronic acid.

A Plausible Synthetic Pathway

While a definitive, universally adopted synthesis for 3-tert-butyl-5-carboxyphenylboronic acid is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established organometallic methodologies. A common strategy for the synthesis of substituted phenylboronic acids involves the borylation of an appropriately substituted aryl halide.

A plausible and efficient route commences with 3-bromo-5-tert-butylbenzoic acid as the starting material. This approach involves a lithium-halogen exchange followed by trapping with a borate ester and subsequent hydrolysis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol details a general procedure for the Suzuki-Miyaura coupling of 3-tert-butyl-5-carboxyphenylboronic acid with an aryl bromide. This protocol is designed to be a robust starting point, with the understanding that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

3-tert-Butyl-5-carboxyphenylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Experimental Workflow:

3-carboxy-5-tert-butylphenylboronic acid synonyms and nomenclature

Technical Monograph: 3-Borono-5-(tert-butyl)benzoic Acid Synonyms, Nomenclature, and Synthetic Utility in Drug Discovery

Part 1: Nomenclature & Chemical Identity

In the precise world of IUPAC nomenclature, the name "3-carboxy-5-tert-butylphenylboronic acid" is a misnomer that frequently appears in vendor catalogs and laboratory shorthand. This section deconstructs the naming conventions to establish the authoritative identity of the molecule.

The Priority Hierarchy

The confusion stems from competing functional groups. According to IUPAC Blue Book priority rules, the carboxylic acid group (

-

Preferred IUPAC Name (PIN): 3-Borono-5-(tert-butyl)benzoic acid

-

Common/Catalog Name: 3-Carboxy-5-tert-butylphenylboronic acid

-

SMILES: CC(C)(C)C1=CC(C(O)=O)=CC(B(O)O)=C1

Nomenclature Decision Tree

The following logic flow illustrates why the molecule is named as a substituted benzoic acid rather than a boronic acid derivative.

Figure 1: IUPAC nomenclature hierarchy determining the parent structure based on functional group priority.

Part 2: Physical & Chemical Properties

This compound serves as a bifunctional building block, bridging lipophilic fragment-based design (via the tert-butyl group) with polar interactions (via the carboxylate).

| Property | Data / Description |

| Molecular Formula | |

| Molecular Weight | 222.05 g/mol |

| Primary Precursor CAS | 794465-45-5 (3-Bromo-5-tert-butylbenzoic acid) |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents due to zwitterionic potential. |

| pKa (Calculated) | ~4.2 (Carboxylic acid), ~8.8 (Boronic acid) |

| Stability | Susceptible to protodeboronation under harsh basic conditions or prolonged heating. |

Note on Commercial Availability: While the boronic acid form is often listed in custom synthesis catalogs, it is frequently synthesized in situ or on-demand from the stable, commercially available bromo-precursor (CAS 794465-45-5 ).

Part 3: Synthetic Utility & Protocols

The core value of 3-borono-5-(tert-butyl)benzoic acid lies in its orthogonality . It allows medicinal chemists to install a hydrophobic bulk (t-butyl) while retaining two distinct handles for further elaboration:

-

Suzuki-Miyaura Coupling: Via the boronic acid.

-

Amide Coupling/Esterification: Via the carboxylic acid.

Experimental Workflow: Chemoselective Functionalization

The following protocol describes the synthesis of the boronic acid from its bromo-precursor, followed by a chemoselective cross-coupling. This approach avoids the common pitfall of carboxylic acid interference during palladium catalysis.

Figure 2: Recommended synthetic route protecting the carboxylic acid as an ester to prevent catalyst poisoning and facilitate purification.

Protocol: Synthesis via Miyaura Borylation

Objective: Convert 3-bromo-5-tert-butylbenzoic acid to its boronate ester (more stable than the free acid).

Reagents:

-

3-Bromo-5-tert-butylbenzoic acid (1.0 eq)[1]

-

Bis(pinacolato)diboron (

) (1.1 eq) - (0.05 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Preparation: In a dry pressure vial, combine the bromo-acid (or its methyl ester derivative),

, and KOAc. -

Degassing: Add anhydrous 1,4-dioxane. Sparge with argon for 10 minutes to remove dissolved oxygen (Critical: Oxygen poisons the Pd(0) species).

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of argon. Cap the vial immediately.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift:

). -

Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: Boronate esters can streak on silica; adding 1% triethylamine to the eluent can improve peak shape.

Mechanism & Causality:

-

KOAc vs. Carbonates: KOAc is used specifically because it is a weak base sufficient to facilitate the transmetallation of the diboron species but mild enough to prevent hydrolysis of the formed boronate ester.

-

Ester Protection: While the free acid can be used, protecting it as a methyl ester (Step 1 in Figure 2) usually results in higher yields by preventing the formation of palladium-carboxylate complexes that can arrest the catalytic cycle.

Part 4: Quality Control & Analytics

When validating the identity of 3-borono-5-(tert-butyl)benzoic acid (or its ester), look for these specific spectroscopic signatures.

| Method | Expected Signature | Diagnostic Value |

| 1H NMR | Aromatic region: Three singlets (or doublets with small J) indicating meta-substitution pattern (approx. | Confirms 1,3,5-substitution pattern. |

| 1H NMR | Strong singlet at ~1.3 ppm (9H). | Confirms intact tert-butyl group. |

| 11B NMR | Broad singlet around 30 ppm (for boronic acid) or ~31 ppm (for pinacol ester). | Confirms presence of Boron (distinct from starting bromo material). |

| LC-MS | Boronic acids often ionize poorly or form dimers/trimers (boroxines). Look for | Mass confirmation (caution: boronic acids can dehydrate in the source). |

References

-

IUPAC Nomenclature Rules (Blue Book) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry. [Link]

-

PubChem Compound Summary . 3-Bromo-5-tert-butylbenzoic acid (Precursor Identity). National Center for Biotechnology Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995) . Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

The Suzuki-Miyaura Cross-Coupling: A Cornerstone of Modern Medicinal Chemistry

Introduction: The "Privileged" Reaction of Pharma

Since its initial disclosure in 1979 by Akira Suzuki and Norio Miyaura, the palladium-catalyzed cross-coupling of organoboron reagents with organic halides has become the de facto standard for carbon-carbon bond formation in pharmaceutical R&D. Its significance was cemented by the 2010 Nobel Prize in Chemistry, shared by Suzuki, Heck, and Negishi.[1][2][3][4]

For the medicinal chemist, the Suzuki-Miyaura reaction is not just a tool; it is a "privileged" transformation.[1] It constructs biaryl motifs—ubiquitous in drug scaffolds (e.g., Losartan, Valsartan, Boscalid)—under mild conditions that tolerate water, oxygen, and a vast array of functional groups.[1] This guide moves beyond the textbook basics to explore the mechanistic nuances and industrial strategies required for high-fidelity synthesis.

Mechanistic Deep Dive: The "Fork in the Trail"

The standard catalytic cycle involves three canonical steps: Oxidative Addition , Transmetallation , and Reductive Elimination .[1] However, for the advanced practitioner, the critical variable is the Transmetallation step.

Recent mechanistic studies, most notably by Lennox and Lloyd-Jones, have elucidated that transmetallation does not follow a single path.[1] Instead, it diverges based on the reaction conditions (specifically the base and water content).[1] This is known as the "Fork in the Trail."[5]

The Two Pathways[5][6][7]

-

Path A (Boronate Pathway): The base reacts with the organoboron species first to form a reactive boronate [RB(OH)3]-, which then attacks the palladium center.[1]

-

Path B (Oxo-Palladium Pathway): The base displaces the halide on the palladium center first to form LnP-OH or LnP-OR, which then reacts with the neutral organoboron species.[1]

Understanding this bifurcation is the key to troubleshooting failed reactions. For example, hydrolytically unstable boronic acids often fail in Path A (high base concentration) but thrive in Path B (anhydrous conditions with specific bases).[1]

Visualization: The Dual-Path Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the "Fork in the Trail" for Transmetallation.

Strategic Optimization: Variables & Causality[1]

To move from "trial and error" to rational design, one must understand the causality behind reagent choices.[1]

The Boron Species

The stability and reactivity of the boron source dictate the success of the coupling.

| Boron Species | Reactivity | Stability | Causality / Use Case |

| Boronic Acid R-B(OH)2 | High | Low to Moderate | Standard choice.[1] Prone to protodeboronation and trimerization (boroxine formation).[1] |

| Pinacol Ester R-Bpin | Moderate | High | Excellent for storage and purification.[1] Slower transmetallation; often requires hydrolysis in situ.[1] |

| MIDA Boronate | Low (Latent) | Very High | "Slow-release" strategy.[1] Ideal for iterative synthesis of polyenes (e.g., amphotericin B).[1] |

| Trifluoroborate R-BF3K | Moderate | High | Air-stable solid.[1] Requires hydrolysis or specific conditions (e.g., alcoholic solvents) to activate.[1] |

The Base

The base is not merely a proton scavenger; it is a ligand for Palladium (Path B) or an activator for Boron (Path A).[1]

-

Carbonates (K2CO3, Cs2CO3): Standard for aryl-aryl couplings.[1] Cs+ is often superior due to the "cesium effect" (solubility in organic media).[1]

-

Phosphates (K3PO4): Milder.[1] Crucial for substrates containing base-sensitive groups (esters, nitriles).[1]

-

Hydroxides (NaOH, Ba(OH)2): Aggressive.[1] Accelerates Path A but promotes side reactions like hydrolysis.[1]

-

Fluorides (KF, CsF): Essential for sterically hindered substrates or when using trifluoroborates.[1]

The Ligand (The Steering Wheel)

-

Phosphines (PPh3): Obsolete for difficult couplings.[1]

-

Buchwald Ligands (SPhos, XPhos, RuPhos): Bulky, electron-rich biaryl phosphines.[1] They facilitate oxidative addition (electron-rich) and reductive elimination (bulk accelerates product release).[1]

-

NHCs (N-Heterocyclic Carbenes): Extremely tight binding.[1] Prevents Pd precipitation (Pd black) and enables coupling of aryl chlorides at room temperature.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed for the coupling of a heteroaryl chloride with an aryl boronic acid , a common but challenging scenario in drug discovery.[1]

Objective: Synthesis of 4-(4-methoxyphenyl)pyridine.

Reagents:

-

Substrate: 4-Chloropyridine HCl (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl2[1]·DCM (0.03 equiv) – Robust, air-stable Pd(II) precatalyst.[1]

-

Base: K2CO3 (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) – Water is essential for the boronate pathway.[1]

Step-by-Step Methodology:

-

System Preparation: Charge a reaction vial with the aryl halide, boronic acid, and base.[1] Crucial: Do not add the catalyst yet.[1]

-

Solvent Degassing: Add the Dioxane/Water mixture.[1] Sparge with Argon or Nitrogen for 10 minutes.[1]

-

Causality: Oxygen promotes homocoupling of the boronic acid (Glaser-type) and oxidizes phosphine ligands, killing the catalyst.[1]

-

-

Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM quickly under a positive pressure of inert gas.[1] Cap the vial immediately.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (removes Pd black).[1] Dilute with EtOAc, wash with brine.[1]

-

Purification: Silica gel chromatography.

Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common Suzuki-Miyaura failures.

Industrial & Green Applications[8]

For the process chemist, the Suzuki reaction presents specific challenges: Palladium removal and Solvent toxicity .[1]

Green Solvents

While DMF and Dioxane are common in discovery, they are reprotoxic.[1]

-

Water/Micelles: Using surfactants (e.g., TPGS-750-M), Suzuki couplings can be run in water at room temperature.[1] The lipophilic micelle concentrates the reactants, enhancing the rate (Lipshutz technology).[1]

-

Green Organics: 2-MeTHF and CPME (Cyclopentyl methyl ether) are preferred industrial replacements for THF and Dioxane.[1]

Palladium Scavenging

Regulatory limits for Pd in APIs are strict (<10 ppm).[1]

-

Silica Scavengers: Thiol-functionalized silica (Si-Thiol) is added at the end of the reaction to bind soluble Pd species before filtration.

-

Crystallization: Designing the workup so the product crystallizes while the Pd complex remains in the mother liquor.

References

-

Suzuki, A. (2010).[1][2][3][6] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture).[1] NobelPrize.org.[1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][7] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][8][7] Link

-

Magano, J., & Dunetz, J. R. (2011).[1] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1][4] Chemical Reviews.[1][8][7] Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6] Chemical Reviews.[1][8][7] Link[1]

-

Lipshutz, B. H., & Ghorai, S. (2012).[1] Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta.[1] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. icmpp.ro [icmpp.ro]

- 4. books.rsc.org [books.rsc.org]

- 5. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]

The Boron Advantage: A Technical Guide to the Biological Activity of Novel Boronic Acid Derivatives

Executive Summary: The Renaissance of the Empty P-Orbital

For decades, boron was viewed by medicinal chemists as a toxicological liability or a mere reagent for Suzuki couplings. This perspective has radically shifted. The unique electronic deficiency of the boron atom—specifically its empty

This guide dissects the biological activity of these compounds, moving beyond basic pharmacology to the causal mechanisms that drive their efficacy in oncology and infectious disease. It provides actionable protocols for validating this activity in the lab.

Mechanistic Foundation: The Lewis Acid "Warhead"

The biological potency of boronic acids (

-

Resting State: Trigonal planar (

), electron-deficient (Lewis acid). -

Active State: Upon encountering a nucleophile (e.g., the hydroxyl group of a catalytic serine/threonine), the boron atom accepts a lone pair. This converts the geometry to a tetrahedral (

) boronate anion.

Why this matters: This transition mimics the high-energy transition state of peptide bond hydrolysis. Unlike irreversible inhibitors (e.g., aspirin) that permanently disable the target, boronic acids are often slowly reversible, reducing the risk of permanent off-target toxicity while maintaining high potency (low nanomolar

Visualization: Mechanism of Action (Proteasome Inhibition)[1][2][3][4]

Caption: The reversible covalent binding mechanism of boronic acids to the proteasome active site, triggering the Unfolded Protein Response (UPR).

Therapeutic Pillars & Data Synthesis[5][6]

Oncology: The Proteasome Paradigm

The 26S proteasome is the cellular "trash compactor." Cancer cells, with their high metabolic rates, produce vast amounts of misfolded proteins. Inhibiting the proteasome (specifically the

-

Bortezomib (Velcade): The first-in-class dipeptide boronic acid.

-

Ixazomib (Ninlaro): The first oral proteasome inhibitor; a boronic ester prodrug that hydrolyzes to the active acid in plasma.

Infectious Disease: Overcoming Resistance[7]

-

Beta-Lactamase Inhibitors (BLIs): Bacteria produce beta-lactamases to destroy antibiotics. Vaborbactam is a cyclic boronic acid that inhibits these enzymes (specifically KPC carbapenemases) by mimicking the transition state of the beta-lactam ring opening.

-

Benzoxaboroles: Fused benzene-boron-oxygen rings (e.g., Tavaborole ) inhibit fungal protein synthesis by trapping tRNA via the "OBORT" mechanism (Oxaborole tRNA trapping).[1]

Comparative Activity Data

| Compound Class | Rep. Drug | Target | Primary Mechanism | Typical IC50 / Ki | Stability Profile |

| Linear Boronic Acid | Bortezomib | 20S Proteasome ( | Reversible Covalent (Thr1) | Prone to oxidation; requires lyophilization with mannitol. | |

| Boronic Ester (Prodrug) | Ixazomib | 20S Proteasome | Hydrolysis to active acid | Improved oral bioavailability. | |

| Cyclic Boronic Acid | Vaborbactam | Serine | Transition State Analog | High stability due to cyclic structure. | |

| Benzoxaborole | Tavaborole | Leucyl-tRNA Synthetase | tRNA Trapping (OBORT) | High oxidative stability. |

Experimental Protocols: Validating Biological Activity

As a scientist, your data is only as good as your assay controls. The following protocols are designed with built-in validation steps.

Protocol A: 20S Proteasome Inhibition Assay (Fluorogenic)

Objective: Determine the IC50 of a novel boronic acid derivative against the chymotrypsin-like activity of the 20S proteasome.

Causality & Logic:

-

Substrate (Suc-LLVY-AMC): The proteasome cleaves the peptide bond between Tyrosine (Y) and AMC. Free AMC fluoresces; bound AMC does not.

-

SDS Activation: The 20S core particle is latent in vitro. Low concentrations of SDS (0.03%) induce a conformational change that opens the gate, mimicking the role of the 19S regulatory particle.

Workflow:

-

Reagent Preparation:

-

Plate Setup (96-well Black/Flat Bottom):

-

Blank: Buffer + Substrate (No Enzyme). Checks for spontaneous hydrolysis.

-

Control: Enzyme + Substrate + DMSO (No Inhibitor). Defines 100% activity.

-

Test: Enzyme + Inhibitor (titrated) + Substrate.

-

-

Reaction Initiation:

-

Add 50

L Enzyme + 1 -

Add 50

L Substrate to initiate.

-

-

Kinetic Read:

-

Measure Fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 60 minutes.

-

Validation: The Control slope must be linear (

). If non-linear, substrate depletion or enzyme instability has occurred.

-

Protocol B: Oxidative Stability Profiling

Objective: Boronic acids can oxidize to phenols (deboronation) in biological media. This assay quantifies that risk.

-

Incubation: Dissolve compound (10

M) in PBS (pH 7.4) containing 100 -

Monitoring: Inject onto LC-MS/MS at t=0, 1h, 4h, 24h.

-

Detection: Monitor the disappearance of the parent mass [M+H]+ and appearance of the phenol metabolite [M-B(OH)2+OH]+.

Emerging Frontiers: PROTACs and BNCT

Boron-Based PROTACs

Traditional PROTACs are often large and have poor permeability. Boronic acids are being used as "caged" warheads.

-

Mechanism: A boronic acid moiety masks the E3 ligase ligand. Upon exposure to high ROS levels in the tumor microenvironment, the boron is oxidized (cleaved), activating the PROTAC specifically within the cancer cell. This reduces systemic toxicity.

Boron Neutron Capture Therapy (BNCT)

-

Concept: Non-radioactive Boron-10 (

) is delivered to the tumor. The patient is irradiated with low-energy thermal neutrons. -

Reaction:

. -

Lethality: The

particle travels only ~9 -

Novelty: New derivatives utilize LAT-1 transporters (amino acid transporters upregulated in cancer) to actively pump boron into the cell, achieving the critical threshold of 20-50 ppm boron.

Visualization: Experimental Assay Workflow

Caption: Step-by-step workflow for the fluorogenic 20S proteasome inhibition assay.

References

-

Mechanism of Bortezomib

-

Benzoxaboroles & OBORT Mechanism

- Title: Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.

- Source: N

-

URL:[Link]

-

Vaborbactam & Beta-Lactamase Inhibition

-

Boronic Acid Stability

-

Proteasome Assay Protocol

-

ROS-Activated PROTACs

- Title: Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad

- Source: MDPI (Molecules).

-

URL:[Link]

Sources

- 1. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. stressmarq.com [stressmarq.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Strategic Utilization of 3-tert-Butyl-5-carboxyphenylboronic Acid in Biaryl Synthesis

Application Note & Protocol Guide | Doc ID: AN-BOR-355 | Version 2.1

Executive Summary

3-tert-Butyl-5-carboxyphenylboronic acid (CAS: 1217501-55-7) represents a specialized class of "amphiphilic" organoboron reagents. Its structure combines a lipophilic, sterically demanding tert-butyl group with a hydrophilic, ionizable carboxylic acid moiety. This unique duality makes it an invaluable building block in medicinal chemistry—particularly for Fragment-Based Drug Discovery (FBDD) —where it serves as a scaffold to probe hydrophobic pockets while maintaining a polar anchor for solubility or ionic interactions.

However, these same features present synthetic challenges: the free carboxylic acid can poison traditional catalytic cycles, and the tert-butyl steric bulk can retard transmetallation. This guide details a robust, field-proven protocol using a Dual-Base Activation Strategy and Buchwald Precatalysts to ensure high yields and reproducibility.

Compound Profile & Mechanistic Insight[1][2][3]

Structural Analysis

The molecule (Figure 1) operates on a "Push-Pull" steric-electronic mechanism during the Suzuki-Miyaura coupling.

| Feature | Position | Effect on Coupling | Strategic Adjustment |

| Boronic Acid | C1 | Reactive Center | Requires activation to boronate-ate complex. |

| tert-Butyl | C3 (meta) | Steric Hindrance | Retards oxidative addition/transmetallation. Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). |

| Carboxylic Acid | C5 (meta) | Proton Source / EWG | Consumes 1 eq. of base; potential catalyst poisoning. Solution: Use 3+ eq. of base; use water-cosolvent systems. |

The "Amphiphilic" Solubility Challenge

Unlike standard phenylboronic acids, 3-tert-Butyl-5-carboxyphenylboronic acid exhibits surfactant-like behavior.

-

In Non-Polar Solvents (Toluene/Hexane): Insoluble due to the polar -COOH/-B(OH)₂ headgroups.

-

In Pure Water: Likely forms aggregates or micelles due to the greasy t-butyl tail.

-

Optimal Medium: A miscible organic/aqueous system (Dioxane/H₂O or THF/H₂O) is critical to solvate both the lipophilic tail and the ionic intermediates.

Mechanistic Workflow (Graphviz Diagram)

The following diagram illustrates the catalytic cycle, emphasizing the critical "Base Capture" step required before the catalytic cycle can proceed efficiently.

Figure 1: The modified catalytic cycle requiring sequential deprotonation. The bulky ligand (XPhos) is essential to facilitate the coupling of the sterically hindered meta-t-butyl substrate.

Optimized Experimental Protocol